molecular formula C9H17NO2 B555226 tert-Butyl L-prolinate CAS No. 2812-46-6

tert-Butyl L-prolinate

Cat. No. B555226
CAS RN: 2812-46-6
M. Wt: 171.24 g/mol
InChI Key: XJJBXZIKXFOMLP-UHFFFAOYSA-N
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Description

Tert-Butyl L-prolinate, also known as L-proline T-butyl ester free base, is an organic compound with the molecular formula C9H17NO2 . It is used as an amino protecting agent in organic synthesis, particularly in the synthesis of other compounds such as pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of tert-Butyl L-prolinate can be achieved through the reaction of proline with tert-butanol . The reaction is catalyzed by sodium bisulfite, and after the reaction is complete, the product is purified through distillation . Other methods of synthesis have been reported in the literature, including the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of tert-Butyl L-prolinate consists of a proline backbone with a tert-butyl ester group . The molecular weight of the compound is 171.24 g/mol .


Chemical Reactions Analysis

As an ester, tert-Butyl L-prolinate can participate in various chemical reactions. For instance, it can react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The tert-butyl group can also be used as a probe for NMR studies of macromolecular complexes .


Physical And Chemical Properties Analysis

Tert-Butyl L-prolinate has a density of 0.995±0.06 g/cm3, a melting point of 98-103°C, a boiling point of 219.2±33.0 °C, a flash point of 86.4°C, and a refractive index of 1.454 . It is soluble in water .

Scientific Research Applications

Application 1: tert-Butylation of Carboxylic Acids and Alcohols

  • Summary of the Application : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .
  • Methods of Application or Experimental Procedures : Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
  • Results or Outcomes : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application 2: tert-Butylation of Other Compounds

  • Summary of the Application : The tert-butyl group is often used in organic synthesis for the protection of carboxylic acids and alcohols . This is because the tert-butyl group is stable against various nucleophiles and reducing agents, and can be conveniently deprotected under acidic conditions .
  • Methods of Application or Experimental Procedures : Various carboxylic acids and alcohols without amino groups can be converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
  • Results or Outcomes : All tert-butylation reactions of carboxylic acids and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application 3: tert-Butylation of Other Compounds

  • Summary of the Application : The tert-butyl group is often used in organic synthesis for the protection of carboxylic acids and alcohols . This is because the tert-butyl group is stable against various nucleophiles and reducing agents, and can be conveniently deprotected under acidic conditions .
  • Methods of Application or Experimental Procedures : Various carboxylic acids and alcohols without amino groups can be converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
  • Results or Outcomes : All tert-butylation reactions of carboxylic acids and alcohols proceeded much faster and in higher yields compared with conventional methods .

properties

IUPAC Name

tert-butyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJBXZIKXFOMLP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-prolinate

CAS RN

2812-46-6
Record name L-Proline 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2812-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl L-prolinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.134 g, 0.46 mmol), D-proline tert-butyl ester hydrochloride (Bachem; 0.22 g, 1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.18 g, 0.95 mmol), and N,N-dimethylaminopyridine (0.166 g, 1.36 mmol) in tetrahydrofuran (10 mL) was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-D-pyrrolidine-2-carboxylic acid tert-butyl ester as a white solid (0.115 g, 56%).
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AMP Koskinen, J Helaja… - The Journal of …, 2005 - ACS Publications
… Figure 4 DFT B3LYP 6-31G* geometry optimized endo (left) and exo (right) puckering modes for N-Ac methyl trans-4-tert-butyl-l-prolinate. The endo is the global minimum conformer …
Number of citations: 57 pubs.acs.org
ZY Tian, XX Ming, HB Teng, YT Hu… - … –A European Journal, 2018 - Wiley Online Library
… It was remarkable that tert-butyl l-prolinate (1 ac) and tert-butyl l-phenylalaninate (1 ae) reacted with 2 a and tBuOK to give the desired racemic N-phenylated products (3 ac and 3 ae) in …
MB Boxer, AM Quinn, M Shen, A Jadhav… - …, 2010 - Wiley Online Library
… Both Fmoc-protected L-tert-leucine and tert-butyl-L-prolinate are commercially available and were easily coupled via treatment with EDC and HOBt. Fmoc removal was effected by …
J Meienhofer - Experientia, 1968 - Springer
Es wird eine Totalsynthese von Actinomycin D (C 1) beschrieben, in der die Schlüsselreaktion, nämlich die Zyklisierung der Pentapeptidlaktonringe, durch eine Nitrophenylester-…
Number of citations: 13 link.springer.com
V Bavetsias, AL Jackman, JH Marriott… - Journal of medicinal …, 1997 - ACS Publications
… -butyl N-(benzyloxycarbonyl)-l-glutamate (3.15 g, 9.3 mmol), NMM (0.909 g, 9.0 mmol), dry THF (10 mL), isobutyl chloroformate (1.22 g, 9.0 mmol), and a solution of tert-butyl l-prolinate (…
Number of citations: 34 pubs.acs.org
MB Boxer, M Shen, DS Auld, JA Wells… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… Both Fmoc protected L-tert-leucine and tert-butyl-L-prolinate are commercially available and were easily coupled via treatment with EDC and HOBt. Fmoc removal was effected by …
Number of citations: 27 www.ncbi.nlm.nih.gov
GK Rathod, R Jain - The Journal of Organic Chemistry, 2022 - ACS Publications
… The desired product was prepared from tert-butyl l-prolinate (1 equiv, 0.2 mmol, 35 mg) and 4-iodoanisole (3 equiv, 0.6 mmol, 140 mg). After flash column chromatography (petroleum …
Number of citations: 9 pubs.acs.org
DA Gruzdev, VV Musiyak, GL Levit… - Russian Chemical …, 2018 - iopscience.iop.org
… In particular, 2-acetamidopurine containing the tert-butyl L-prolinate moiety (compound 31) exhibited moderate activity (MIC = 6.25 μg ml −1 ). Among the synthesized N-(purin-6-yl)…
Number of citations: 23 iopscience.iop.org
RA RIPPEL - 2023 - run.unl.pt
N-Boc removal was challenging due to aminal instability under acidic conditions, but researchers overcame this by conducting the reaction in the presence of AlMe3. Guanylation then …
Number of citations: 0 run.unl.pt
D Kumar, D Vaya, TS Chundawat - ACS omega, 2021 - ACS Publications
… Further, the amide coupling was done between obtained acid (11) and tert-butyl l-prolinate (12) using HATU to obtain the desired amide product (13) in 55% yield. The hydrolysis of the …
Number of citations: 4 pubs.acs.org

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